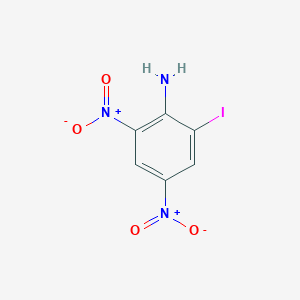
(3-Fluoro-2-(1-hydroxypropyl)phenyl)boronic acid
Descripción general
Descripción
(3-Fluoro-2-(1-hydroxypropyl)phenyl)boronic acid is an organoboron compound that features a phenyl ring substituted with a fluoro group, a hydroxypropyl group, and a boronic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-2-(1-hydroxypropyl)phenyl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with a fluoro-substituted benzene derivative.
Grignard Reaction: The fluoro-substituted benzene undergoes a Grignard reaction with a suitable Grignard reagent to introduce the hydroxypropyl group.
Borylation: The resulting intermediate is then subjected to a borylation reaction using a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3-Fluoro-2-(1-hydroxypropyl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The boronic acid group can be reduced to form a boronate ester.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of 3-Fluoro-2-(1-oxopropyl)phenylboronic acid.
Reduction: Formation of 3-Fluoro-2-(1-hydroxypropyl)phenylboronate ester.
Substitution: Formation of various substituted phenylboronic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-Fluoro-2-(1-hydroxypropyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a molecular probe in biological systems due to its ability to interact with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
Mecanismo De Acción
The mechanism of action of (3-Fluoro-2-(1-hydroxypropyl)phenyl)boronic acid involves its interaction with various molecular targets:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors.
Pathways Involved: The compound can participate in various biochemical pathways, including those involving enzyme catalysis and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the fluoro and hydroxypropyl substituents, making it less versatile in certain applications.
3-Formylphenylboronic Acid: Contains a formyl group instead of a hydroxypropyl group, leading to different reactivity and applications.
4-Formylphenylboronic Acid: Similar to 3-Formylphenylboronic Acid but with the formyl group in a different position on the phenyl ring.
Uniqueness
(3-Fluoro-2-(1-hydroxypropyl)phenyl)boronic acid is unique due to the presence of both a fluoro and a hydroxypropyl group, which confer distinct reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C9H12BFO3 |
|---|---|
Peso molecular |
198.00 g/mol |
Nombre IUPAC |
[3-fluoro-2-(1-hydroxypropyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H12BFO3/c1-2-8(12)9-6(10(13)14)4-3-5-7(9)11/h3-5,8,12-14H,2H2,1H3 |
Clave InChI |
SLZPSPWADYIGLZ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=CC=C1)F)C(CC)O)(O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-Methyl-4-(piperazin-1-yl)phenyl]methanol](/img/structure/B8453648.png)

![(2S)-2-[(Methanesulfonyl)methyl]pyrrolidine](/img/structure/B8453657.png)
![2-[1-(3,4,5-Trifluorophenyl)ethylamino]ethanol](/img/structure/B8453660.png)





![[4-(2,4-Dimethylphenyl)piperazin-1-yl][4-(1,1-dioxo-1lambda6-isothiazolidin-2-yl)phenyl]methanone](/img/structure/B8453720.png)

